Cas no 177756-62-6 (3-Fluoro-4-methylbenzaldehyde)

3-Fluoro-4-methylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-4-methylbenzaldehyde
- 3-Fluoro-p-tolualdehyde
- 3-fluoro-4-methybenzaldehyde
- 3-fluoro-4-methyl-benzaldehyde
- 3-fluoro-4-tolualdehyde
- 4-methyl-3-fluoro-benzaldehyde
- Benzaldehyde, 3-fluoro-4-methyl- (9CI)
- 2-Fluoro-4-formyltoluene, 3-Fluoro-p-tolualdehyde
- 3-Fluoro-4-methylbenzaldehyde98%
- 3-Fluoro-4-methylbenzaldehyde 98%
- BENZALDEHYDE, 3-FLUORO-4-METHYL-
- PubChem1454
- KSC494I5J
- UFPBMVRONDLOGK-UHFFFAOYSA-N
- 3-fluoranyl-4-methyl-benzaldehyde
- SBB086003
- CL8327
- WT1702
- STL302103
- 3-Fluoro
- FT-0615690
- Z1079442530
- F0792
- J-011317
- MFCD01631532
- SCHEMBL229897
- A3940
- SY018906
- 177756-62-6
- EN300-71981
- InChI=1/C8H7FO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H
- AKOS005258331
- DTXSID80379105
- CS-W018316
- AM62285
- A812293
- CHEMBL1650251
- PS-9087
- 3-Fluoro-4-methylbenzaldehyde, 98%
- DB-023781
-
- MDL: MFCD01631532
- インチ: 1S/C8H7FO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3
- InChIKey: UFPBMVRONDLOGK-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C(C([H])=O)C([H])=C([H])C=1C([H])([H])[H]
- BRN: 7699714
計算された属性
- せいみつぶんしりょう: 138.04800
- どういたいしつりょう: 138.048
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 4
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.133 g/mL at 25 °C(lit.)
- ゆうかいてん: 密度:
- ふってん: 206 °C(lit.)
- フラッシュポイント: 華氏温度:179.6°f< br / >摂氏度:82°C< br / >
- 屈折率: n20/D 1.5245(lit.)
- PSA: 17.07000
- LogP: 1.94660
- かんど: Air Sensitive
- ようかいせい: 未確定
3-Fluoro-4-methylbenzaldehyde セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NA 1993 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
- ちょぞうじょうけん:貯蔵温度2〜8℃、アルゴン充填貯蔵
3-Fluoro-4-methylbenzaldehyde 税関データ
- 税関コード:2913000090
- 税関データ:
中国税関コード:
2913000090概要:
29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%
3-Fluoro-4-methylbenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-71981-0.05g |
3-fluoro-4-methylbenzaldehyde |
177756-62-6 | 95% | 0.05g |
$19.0 | 2023-02-12 | |
eNovation Chemicals LLC | Y1041921-100g |
Benzaldehyde, 3-fluoro-4-methyl- |
177756-62-6 | 98%+ | 100g |
$520 | 2023-09-04 | |
Ambeed | A239558-1g |
3-Fluoro-4-methylbenzaldehyde |
177756-62-6 | 97% | 1g |
$8.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1244-10G |
3-fluoro-4-methylbenzaldehyde |
177756-62-6 | 95% | 10g |
¥ 270.00 | 2023-04-14 | |
Oakwood | 005784-250mg |
3-Fluoro-4-methylbenzaldehyde |
177756-62-6 | 95% | 250mg |
$11.00 | 2024-07-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD11049-1g |
3-Fluoro-4-methylbenzaldehyde |
177756-62-6 | 97% | 1g |
¥69.0 | 2022-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD11049-25g |
3-Fluoro-4-methylbenzaldehyde |
177756-62-6 | 97% | 25g |
¥1016.0 | 2022-03-01 | |
eNovation Chemicals LLC | Y1041921-25g |
Benzaldehyde, 3-fluoro-4-methyl- |
177756-62-6 | 98%+ | 25g |
$105 | 2024-06-07 | |
Enamine | EN300-71981-10.0g |
3-fluoro-4-methylbenzaldehyde |
177756-62-6 | 95% | 10.0g |
$61.0 | 2023-02-12 | |
eNovation Chemicals LLC | D517916-10g |
3-Fluoro-4-Methylbenzaldehyde |
177756-62-6 | 97% | 10g |
$315 | 2024-05-24 |
3-Fluoro-4-methylbenzaldehyde 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
3-Fluoro-4-methylbenzaldehydeに関する追加情報
3-Fluoro-4-Methylbenzaldehyde: A Comprehensive Overview
3-Fluoro-4-Methylbenzaldehyde, also known by its CAS number 177756-62-6, is a versatile aromatic aldehyde with significant applications in organic synthesis and material science. This compound, characterized by its unique substitution pattern on the benzene ring, has garnered attention in recent years due to its role in various chemical reactions and its potential in drug discovery. The presence of both a fluoro and methyl group on the benzene ring introduces interesting electronic and steric effects, making it a valuable building block in modern chemistry.
The synthesis of 3-Fluoro-4-Methylbenzaldehyde typically involves multi-step processes, often starting from fluorobenzene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate the alkylation and fluorination steps, which are critical in constructing the desired substitution pattern.
In terms of applications, 3-Fluoro-4-Methylbenzaldehyde has found utility in the synthesis of heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals. Its ability to undergo various condensation reactions, such as the aldol reaction and the Mannich reaction, has made it a key intermediate in constructing complex molecular frameworks. Recent studies have highlighted its role in the development of bioactive molecules targeting specific diseases, including cancer and neurodegenerative disorders.
The electronic properties of 3-Fluoro-4-Methylbenzaldehyde are influenced by the electron-withdrawing fluoro group and the electron-donating methyl group. This balance of electronic effects contributes to its reactivity in different chemical environments. For example, the fluoro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attacks. This characteristic has been exploited in designing efficient synthetic routes for bioactive compounds.
From a materials science perspective, 3-Fluoro-4-Methylbenzaldehyde has been investigated for its potential in creating advanced materials such as polymers and sensors. Its ability to form stable conjugated systems makes it a candidate for applications in organic electronics. Recent research has focused on incorporating this compound into polymer frameworks to enhance their electrical properties and stability under various conditions.
In conclusion, 3-Fluoro-4-Methylbenzaldehyde (CAS No: 177756-62-6) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique substitution pattern offers opportunities for innovative chemical transformations, while its electronic properties make it suitable for advanced materials development. As research continues to uncover new potential uses for this compound, it is poised to play an increasingly important role in both academic and industrial settings.
177756-62-6 (3-Fluoro-4-methylbenzaldehyde) 関連製品
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